4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride
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Overview
Description
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride is a complex organic compound with the molecular formula C28H22Cl6N6O2Zn. It is known for its unique structure, which includes a diazonium group, a benzamido group, and a zinc chloride component. This compound is often used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
The synthesis of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride typically involves the diazotization of 2-chloro-5-methylbenzenamine followed by coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride, which acts as a catalyst and stabilizes the diazonium salt. The reaction conditions usually require low temperatures to prevent decomposition of the diazonium compound .
Chemical Reactions Analysis
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. .
Scientific Research Applications
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biology: It is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride involves the formation of a reactive diazonium ion, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. In biological systems, it can interact with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent bonds .
Comparison with Similar Compounds
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride can be compared with other diazonium compounds such as:
4-Methoxybenzenediazonium tetrafluoroborate: Similar in structure but with a methoxy group instead of a benzamido group.
2-Chloro-4-nitrobenzenediazonium chloride: Contains a nitro group, which affects its reactivity and applications.
4-Aminobenzenediazonium chloride: Lacks the benzamido and chloro groups, making it less complex. The uniqueness of this compound lies in its combination of functional groups and the presence of zinc chloride, which enhances its stability and reactivity
Properties
CAS No. |
102601-62-7 |
---|---|
Molecular Formula |
C14H11Cl2N3O |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H |
InChI Key |
WTNHNWIPTMEJCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-] |
Origin of Product |
United States |
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